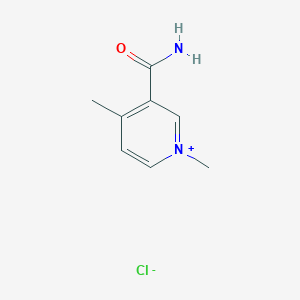

3-氨基甲酰基-1,4-二甲基吡啶-1-鎓氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of pyridinium derivatives often involves reactions under specific conditions to introduce the desired functional groups onto the pyridine ring. While direct information on the synthesis of 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride is not provided, related compounds are synthesized through reactions involving pyridine derivatives and carbamoyl chlorides or other carbamoylating agents under controlled conditions to yield the desired carbamoylpyridinium salts (Perdih, 2012).

Molecular Structure Analysis The molecular structure of pyridinium salts like 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride is characterized by specific bonding patterns and spatial arrangements. The pyridinium core provides a planar structure, with substituents such as carbamoyl and methyl groups influencing the overall molecular geometry through steric interactions. Crystallographic studies of similar compounds highlight the planar nature of the pyridinium ring and the orientation of substituents, which are crucial for understanding the compound's chemical behavior and interactions (Perdih, 2012).

科学研究应用

合成和分子表征

研究探索了与 3-氨基甲酰基-1,4-二甲基吡啶-1-鎓氯化物相关的季铵衍生物的合成和分子表征。例如,Kowalczyk (2008) 描述了通过 1,1-二甲基-1,3-丙二胺与氯乙酸乙酯和氯乙酸反应合成衍生物。这些化合物通过各种光谱方法和理论计算进行了表征,展示了它们在分子科学应用中的潜力 Kowalczyk,2008 年.

离子液体晶体化合物

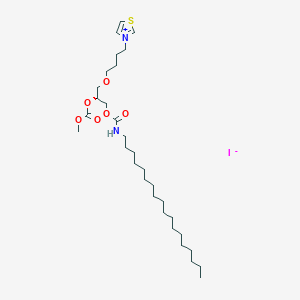

在 Su 和 Lee (2012) 的一项研究中,合成了基于烟酰胺的离子液体晶体化合物,包括与 3-氨基甲酰基-1-烷基吡啶-1-鎓相关的化合物,并对其进行了表征。这些化合物展示了独特的固态和液晶相行为,突出了它们在材料科学中创造新型液晶显示器和其他应用的潜力 Su 和 Lee,2012 年.

抗菌和抗氧化特性

Matavos-Aramyan 等人(2019 年)介绍了一种基于 3-氨基甲酰基-1,4-二甲基吡啶-1-鎓氯化物的合成新型手性离子液体的的方法。这些离子液体显示出很强的抗菌和抗氧化特性,表明它们在开发新的抗生素和潜在的抗癌化合物中很有用 Matavos-Aramyan、Matavos-Aramyan 和 Soukhakian,2019 年.

属性

IUPAC Name |

1,4-dimethylpyridin-1-ium-3-carboxamide;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-6-3-4-10(2)5-7(6)8(9)11;/h3-5H,1-2H3,(H-,9,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKMKEGJTOGPAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)C)C(=O)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110999-36-5 |

Source

|

| Record name | 1,4-Dimethyl-3-carbamoylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

![methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate](/img/structure/B35514.png)